molecular formula C24H19NO5 B3642978 METHYL 2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-AMIDO}BENZOATE

METHYL 2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-AMIDO}BENZOATE

Cat. No.: B3642978
M. Wt: 401.4 g/mol
InChI Key: VGGJMIDZIBOTSP-UHFFFAOYSA-N
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Description

Methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate is a complex organic compound that features a unique structure combining a naphthalene ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-[(naphthalen-1-yloxy)methyl]furan-2-carboxylic acid with methylamine to form the corresponding amide. This intermediate is then esterified with benzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nitration of the naphthalene ring can produce nitro derivatives .

Scientific Research Applications

Methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene and furan rings provide a rigid framework that can fit into binding sites, while the benzoate ester can participate in hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate is unique due to its combination of a naphthalene ring, a furan ring, and a benzoate ester. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 2-[[5-(naphthalen-1-yloxymethyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-24(27)19-10-4-5-11-20(19)25-23(26)22-14-13-17(30-22)15-29-21-12-6-8-16-7-2-3-9-18(16)21/h2-14H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGJMIDZIBOTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-AMIDO}BENZOATE
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METHYL 2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-AMIDO}BENZOATE
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METHYL 2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-AMIDO}BENZOATE
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METHYL 2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-AMIDO}BENZOATE
Reactant of Route 5
METHYL 2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-AMIDO}BENZOATE
Reactant of Route 6
METHYL 2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-AMIDO}BENZOATE

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